N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant research applications. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 327.403 g/mol.
This compound can be sourced from chemical suppliers specializing in research-grade materials. It is classified as a benzamide derivative, specifically characterized by the presence of a trifluoromethyl group and a piperidine moiety, making it relevant in medicinal chemistry and pharmacological research .
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can be represented using various notations:
InChI=1S/C19H22FN3O/c1-14-11-18(5-8-21-14)23-9-6-15(7-10-23)13-22-19(24)16-3-2-4-17(20)12-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H,22,24)The compound features a piperidine ring connected to a 2-methylpyridine moiety and a trifluoromethyl-substituted benzamide group.
The compound's canonical SMILES representation is CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F, which provides insight into its structural features.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can participate in various chemical reactions due to its functional groups. Potential reactions include:
Reaction conditions such as pH, temperature, and solvent choice significantly influence these chemical transformations. Kinetics and thermodynamics should also be considered when analyzing reaction pathways involving this compound .
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide may exhibit biological activity through interactions with specific receptors or enzymes in biological systems.
The mechanism typically involves:
Research indicates that compounds with similar structures often modulate pathways related to neurotransmission or cellular signaling, making them candidates for further pharmacological studies .
The physical properties of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide include:
Key chemical properties include:
Relevant data on solubility and stability should be obtained from experimental studies for precise applications in research .
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has potential applications in various scientific fields:
Continued research into this compound could unveil novel therapeutic applications or enhance existing methodologies in chemical synthesis and pharmacology .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: